Azadirachtin

Vue d'ensemble

Description

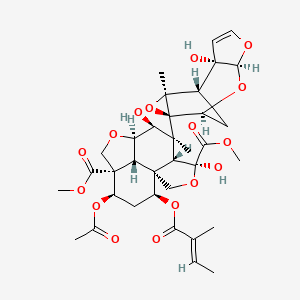

L’azadirachtine est un composé tétranortriterpénoïde hautement oxydé appartenant au groupe des limonoïdes. C’est un métabolite secondaire présent dans les graines de neem (Azadirachta indica). Ce composé est connu pour ses puissantes propriétés insecticides et est largement utilisé en agriculture comme biopesticide .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’azadirachtine a une structure moléculaire complexe, ce qui rend sa synthèse totale difficile. La première synthèse totale a été réalisée par le groupe de recherche de Steven Ley à l’Université de Cambridge en 2007. La synthèse impliquait une approche en relais, où un intermédiaire décaline fortement fonctionnalisé était synthétisé à petite échelle, puis dérivé du produit naturel pour des opérations à l’échelle du gramme .

Méthodes de production industrielle

La production industrielle de l’azadirachtine implique généralement l’extraction à partir de graines de neem. Le procédé comprend la désintégration des graines/noyaux de neem en poudre, suivie d’une extraction continue à l’aide de méthanol ou d’éthanol à température ambiante. L’extrait est ensuite concentré et soumis à une séparation de phase à l’aide d’éther de pétrole ou d’hexane. La phase la plus dense contenant l’azadirachtine est ensuite purifiée pour obtenir une poudre solide sèche de haute pureté .

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

Azadirachtin’s reactivity stems from its highly oxidized framework containing:

-

Enol ether (C11–C30)

-

Acetal (C13–C23)

-

Tetra-substituted epoxide (C14–C15)

-

Hemiacetal (C25–O–C12)

These functional groups render it sensitive to:

-

Acid/Base Hydrolysis : Cleavage of acetal, hemiacetal, and ester linkages.

-

Photodegradation : UV-induced rearrangements.

-

Oxidation/Reduction : Epoxide ring-opening and hydroxyl group modifications .

Biosynthetic Pathway

This compound originates from the triterpenoid tirucallol , undergoing sequential oxidations, cyclizations, and rearrangements :

| Step | Key Reaction | Enzymes/Agents | Product |

|---|---|---|---|

| 1 | Cyclization of 2,3-oxidosqualene | Oxidosqualene cyclase | Tirucallol (C30) |

| 2 | Allylic isomerization & oxidation | Cytochrome P450s | Apotirucallol (C27) |

| 3 | Side-chain cleavage & furan cyclization | Oxidoreductases | Azadirone |

| 4 | C-ring oxidation & esterification | Monooxygenases, acyltransferases | Salannin → this compound |

Adapted from Ley et al. (2008) and Hansen et al. (1994) .

Synthetic Challenges and Strategies

The first total synthesis (2007) required 64 steps due to:

Key synthetic milestones :

| Stage | Reaction Type | Outcome | Yield |

|---|---|---|---|

| Decalin core assembly | Relay synthesis (natural intermediates) | Functionalized decalin | 12% |

| Epoxide formation | Sharpless asymmetric epoxidation | C14–C15 epoxide | 78% |

| Final cyclization | Acid-catalyzed hemiacetal closure | This compound A | 3% |

Data from Veitch et al. (2007) .

Stability and Degradation Pathways

This compound degrades under environmental stressors:

| Condition | Degradation Pathway | Half-Life | Key Products |

|---|---|---|---|

| UV light (λ = 254 nm) | [2+2] Cycloaddition → Rearrangement | 4–6 hrs | Isomeric azadirachtol |

| Acidic (pH < 4) | Epoxide hydrolysis → Diol formation | 48 hrs | 14,15-Dihydroxy derivative |

| Alkaline (pH > 9) | Ester saponification → Decarboxylation | 24 hrs | This compound acid |

Stability data from Santa Cruz Biotechnology (2025) and FAO (2006) .

Biological Interactions and Molecular Targets

This compound disrupts insect physiology via:

-

Protein binding : Irreversible inhibition of heat-shock protein 60 (Hsp60), disrupting protein folding .

-

Gene regulation :

Dose-dependent effects in *Solenopsis invicta *:

| Concentration (mg/L) | LT₅₀ (hrs) | Mortality Rate |

|---|---|---|

| 1.0 | 7.7 | 74.9% |

| 0.5 | 8.7 | 66.6% |

Data from Zhang et al. (2023) .

Industrial and Pharmacological Modifications

Derivatization efforts focus on enhancing stability:

Applications De Recherche Scientifique

Biopesticide Applications

Azadirachtin is primarily recognized for its role as a biopesticide. It acts as an antifeedant and insect growth regulator, making it effective against a variety of agricultural pests.

Efficacy Against Insects

- Insect Growth Regulation : this compound disrupts the hormonal processes in insects, leading to impaired growth and reproduction. For instance, studies show that it significantly reduces the fecundity of Drosophila melanogaster over successive generations, demonstrating transgenerational effects on survival and reproductive success .

- Impact on Specific Pests : Research indicates that this compound can reduce the survival rates of pests like the two-spotted spider mite (Tetranychus urticae), with concentrations as low as 80 ppm causing a 50% reduction in adult survival . Furthermore, this compound-treated populations exhibit decreased reproductive rates, indicating its potential role in Integrated Pest Management (IPM) strategies .

Field and Laboratory Studies

- Field trials have confirmed this compound's effectiveness against various arthropods in crops such as roses and cocoa. In greenhouse settings, this compound was compared to synthetic pesticides, showing comparable efficacy against spider mites .

- Laboratory studies demonstrate that this compound affects oviposition preferences in treated insects, indicating its potential to manage pest populations effectively through behavioral modifications .

Therapeutic Applications

Beyond agriculture, this compound exhibits promising therapeutic properties:

- Antiproliferative Effects : this compound has been shown to inhibit cell proliferation by downregulating proteins involved in cell cycle progression. This property highlights its potential use in cancer treatment strategies .

- Antimalarial Properties : Compounds derived from neem have demonstrated activity against Plasmodium berghei, suggesting that this compound could play a role in developing transmission-blocking antimalarials .

Comparative Data Table

The following table summarizes key findings from various studies on the applications of this compound:

Mécanisme D'action

L’azadirachtine exerce ses effets principalement en interférant avec le système endocrinien des insectes. Elle affecte la synthèse et la libération de l’ecdysone, une hormone essentielle au développement des insectes. L’azadirachtine perturbe également la production de neuropeptides dans le cerveau des insectes, ce qui entraîne une inhibition de la croissance et des troubles du développement .

Comparaison Avec Des Composés Similaires

L’azadirachtine est unique en raison de sa structure complexe et de ses puissantes propriétés insecticides. Des composés similaires comprennent d’autres limonoïdes présents dans le neem, tels que la nimbine et la salannine. L’azadirachtine est considérée comme la plus efficace parmi eux en raison de son activité à large spectre et de sa faible toxicité pour les organismes non ciblés .

Propriétés

Numéro CAS |

11141-17-6 |

|---|---|

Formule moléculaire |

C35H44O16 |

Poids moléculaire |

720.7 g/mol |

Nom IUPAC |

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate |

InChI |

InChI=1S/C35H44O16/c1-8-15(2)24(38)49-18-12-19(48-16(3)36)32(26(39)43-6)13-46-21-22(32)31(18)14-47-34(42,27(40)44-7)25(31)29(4,23(21)37)35-20-11-17(30(35,5)51-35)33(41)9-10-45-28(33)50-20/h8-10,17-23,25,28,37,41-42H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20?,21-,22-,23-,25+,28+,29-,30+,31+,32+,33+,34+,35+/m1/s1 |

Clé InChI |

FTNJWQUOZFUQQJ-KEGXRQICSA-N |

SMILES |

O=C([C@@]1(O)OC[C@@]2([C@@H](OC(/C(C)=C/C)=O)C[C@H]3OC(C)=O)[C@]1([H])[C@@]([C@]45[C@](O5)(C)[C@]6([H])[C@]7(O)[C@](OC=C7)([H])O[C@@]4([H])C6)(C)[C@H](O)[C@]8([H])OC[C@@]3(C(OC)=O)[C@]82[H])OC |

SMILES isomérique |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |

SMILES canonique |

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |

Apparence |

Solid powder |

Color/Form |

Microcrystalline powder Yellow green powde |

Point d'éclair |

Flash point > 58 °C >137 °F (Closed cup) |

melting_point |

154-158 °C |

Key on ui other cas no. |

11141-17-6 |

Description physique |

Yellow-green solid; [HSDB] |

Pictogrammes |

Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

Stable in the dark. DT50 50 days (pH 5, room temperature); rapidly decomposed at higher temperatures, in alkaline and strongly acidic media. |

Solubilité |

Readily soluble in ethanol, diethyl ether, acetone, and chloroform. Insoluble in hexane. In water, 0.26 g/L at 25 °C |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

azadirachtin azadirachtin A azadyrachtin bioneem neemix |

Pression de vapeur |

2.7X10-11 mm Hg at 25 °C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.